![molecular formula C13H19N3O2 B410839 N-[4-(diethylcarbamoylamino)phenyl]acetamide CAS No. 329227-88-5](/img/structure/B410839.png)

N-[4-(diethylcarbamoylamino)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

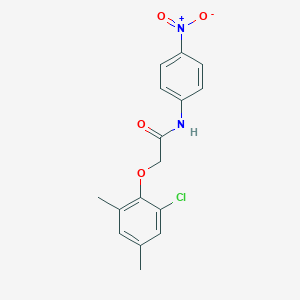

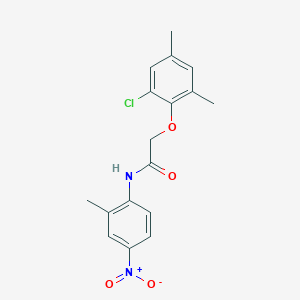

Molecular Structure Analysis

The molecular structure of “N-[4-(diethylcarbamoylamino)phenyl]acetamide” would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving “N-[4-(diethylcarbamoylamino)phenyl]acetamide” would depend on its exact structure and the conditions under which it is reacted. Similar compounds have been studied for their antimicrobial and anticancer activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(diethylcarbamoylamino)phenyl]acetamide” would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Applications De Recherche Scientifique

Antimicrobial Activity

Sulfonamides conjugated with acetamide fragments exhibit antimicrobial activities . They inhibit dihydrofolate reductase (DHFR), which is a prominent mechanism through which sulfonamide derivatives exhibit antimicrobial activities .

Anticancer Activity

These compounds have shown significant activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . They exert their anticancer activity through a wide range of mechanisms, such as cell cycle arrest in the G1 phase, inhibition of carbonic anhydrase (CA), matrix metalloproteinase (MMPs), NADH oxidase, cyclin-dependent kinase (CDK), methionine aminopeptidases (MetAPs), histone deacetylases (HDACs), binding to β-Tubulin, and disruption of microtubule assembly .

Antifungal Activity

Sulfonamides have been reported to show substantial antifungal activity .

Antitumor Activity

A large number of structurally novel sulfonamides have been reported to show substantial in vitro and in vivo antitumor activity .

Pharmaceutical Applications

N-(4-hydroxyphenyl)acetamide, commonly named paracetamol or acetaminophen, is a target molecule for many industries that produce chemicals for pharmaceutical applications .

Antiproliferative Agents

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been studied for their pharmacological activities as prospective antimicrobial and antiproliferative agents .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It’s known that amides, in general, can interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target molecule, thereby influencing cellular processes .

Biochemical Pathways

Amides and their derivatives are known to participate in a variety of biochemical processes, including protein synthesis and metabolism .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Similar compounds have been found to exert various biological effects, such as antimicrobial and antiproliferative activities .

Action Environment

The action, efficacy, and stability of N-[4-(diethylcarbamoylamino)phenyl]acetamide can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . .

Safety and Hazards

Orientations Futures

The future directions for research on “N-[4-(diethylcarbamoylamino)phenyl]acetamide” would likely involve further studies on its synthesis, properties, and potential applications. This could include research into its potential use as a pharmaceutical compound, its environmental impact, and its behavior under various conditions .

Propriétés

IUPAC Name |

N-[4-(diethylcarbamoylamino)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-4-16(5-2)13(18)15-12-8-6-11(7-9-12)14-10(3)17/h6-9H,4-5H2,1-3H3,(H,14,17)(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAARJUVNGXTBDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC=C(C=C1)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(diethylcarbamoylamino)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-5-prop-2-enyl-1,3-thiazol-4-one](/img/structure/B410756.png)

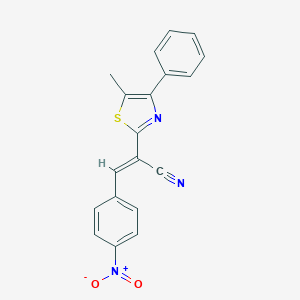

![2-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-{4-nitrophenyl}acrylonitrile](/img/structure/B410760.png)

![2-{4-Nitrophenyl}-2-oxoethyl [1,1'-biphenyl]-2-carboxylate](/img/structure/B410761.png)

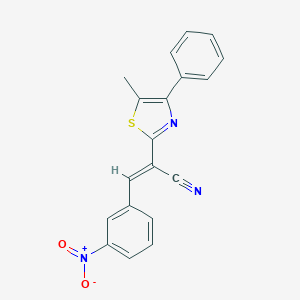

![2-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-{3-nitrophenyl}acrylonitrile](/img/structure/B410765.png)

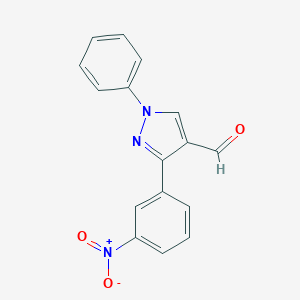

![3-{3-Nitrophenyl}-2-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B410766.png)

![2-[4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-{3-nitrophenyl}acrylonitrile](/img/structure/B410768.png)

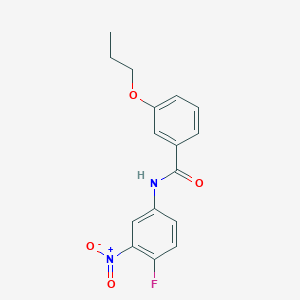

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-nitro-4-methoxybenzamide](/img/structure/B410777.png)

![Dimethyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B410778.png)